molecular formula C17H16O4 B12855344 Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate

Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate

Cat. No.: B12855344
M. Wt: 284.31 g/mol
InChI Key: AMSJGMVWWKYVLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a carboxylate ester group and a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate typically involves the esterification of 4’-hydroxy-[1,1’-biphenyl]-4-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4’-(1,3-dioxolan-2-yl)[1,1’-biphenyl]-4-carboxylate is unique due to its biphenyl core combined with a 1,3-dioxolane ring and a carboxylate ester group. This combination of structural features imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

methyl 4-[4-(1,3-dioxolan-2-yl)phenyl]benzoate

InChI

InChI=1S/C17H16O4/c1-19-16(18)14-6-2-12(3-7-14)13-4-8-15(9-5-13)17-20-10-11-21-17/h2-9,17H,10-11H2,1H3

InChI Key

AMSJGMVWWKYVLV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3OCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.